N-1,3-thiazol-2-yl-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide
説明
N-1,3-Thiazol-2-yl-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide is a heterocyclic compound featuring a propanamide backbone substituted with a 1,3-thiazol-2-yl group at the amide nitrogen and a 3-(2-thienyl)-1,2,4-oxadiazol-5-yl moiety at the terminal position. The structural design combines aromatic (thienyl, thiazolyl) and heterocyclic (oxadiazole) components, which are frequently associated with bioactivity in medicinal chemistry. While direct data on this compound’s biological activity is absent in the provided evidence, analogs with similar structural motifs exhibit antimicrobial, enzyme inhibitory, and cytotoxic properties .
特性
IUPAC Name |
N-(1,3-thiazol-2-yl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S2/c17-9(14-12-13-5-7-20-12)3-4-10-15-11(16-18-10)8-2-1-6-19-8/h1-2,5-7H,3-4H2,(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORUIYIEGXUVPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Oxadiazole-Linked Propanamide Derivatives
Key Observations :
- The thiazolyl amide (target) may enhance hydrogen bonding compared to the butyl amide (D069-0511) .
- Synthetic Feasibility : The CFTR modulator (47% yield) demonstrates higher synthetic efficiency than cephalosporin analogs (2–7% yields), suggesting that steric or electronic factors in the target compound’s thienyl group may influence reaction pathways .
Antimicrobial Activity of Oxadiazole Derivatives
Compounds with 5-(2-thienyl)-1,3,4-oxadiazole cores (e.g., 9a in ) exhibit broad-spectrum antibacterial activity against Gram-positive bacteria (MIC: 2–8 µg/mL), with 9a showing marked activity against Staphylococcus aureus . While the target compound’s thiazolyl amide could enhance membrane permeability, the absence of a triazole or thiadiazole ring (common in ’s active compounds) may reduce potency against Gram-negative strains.
Enzyme-Targeted Analogues
- SphK1 Inhibitors : SLP7111228 (Ki = 48 nM) features a 1,2,4-oxadiazole linked to a guanidine group, highlighting the oxadiazole’s role in kinase inhibition . The target compound’s thienyl group may similarly modulate hydrophobic interactions in enzyme binding pockets.
- Cephalosporin-Oxadiazole Hybrids : Compounds like 21e () integrate oxadiazole-propanamide motifs into β-lactam antibiotics, showing selective activity against Mycobacterium tuberculosis. However, low yields (7%) and structural complexity limit scalability compared to simpler propanamide derivatives .
Structural and Functional Insights
Electron Density and Binding Interactions
In contrast, the 2-methylphenyl group in D069-0511 may favor hydrophobic binding but lacks π-stacking capability .
Thermodynamic and Kinetic Stability
1,2,4-Oxadiazoles are known for metabolic stability due to resistance to enzymatic hydrolysis. The thiazolyl amide in the target compound may further improve solubility compared to alkyl amides (e.g., D069-0511), which could reduce bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
